molecular formula C15H12BrNO2S B1442363 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole CAS No. 1184953-71-6

5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole

Cat. No. B1442363
M. Wt: 350.2 g/mol
InChI Key: WEPKKLRCOPTNLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the phenylsulfonyl and bromomethyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the phenylsulfonyl group, and the bromomethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromomethyl and phenylsulfonyl groups. The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The sulfonyl group in the phenylsulfonyl group is also a good leaving group, which could undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile .

Scientific Research Applications

1. Role in Cognitive Disorders Treatment

5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole derivatives have been researched for their potential in treating cognitive disorders. Compounds like 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole have shown potent in vitro binding affinity and selectivity for the 5-HT6 receptor, a target associated with cognitive functions (Nirogi et al., 2016).

2. Crystallographic Studies

Studies have also focused on the crystal structure of compounds similar to 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, providing insights into their molecular arrangements and potential interactions. For instance, the analysis of 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde explored its crystal packing and interactions (Sakthivel et al., 2006).

3. Synthesis of Novel Derivatives

Research on 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole includes the synthesis of novel derivatives, like 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, highlighting the versatility of this compound in creating new molecules with potential applications (Gao Zhao-chan, 2013).

4. Potential Alzheimer's Disease Treatment

Some derivatives of 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, such as 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, have been identified as clinical candidates for treating cognitive disorders like Alzheimer's disease due to their high affinity and selectivity for the 5-HT6 receptor (Nirogi et al., 2017).

5. Chemical Reactions and Synthesis Methods

The compound has been involved in various chemical reactions, such as Diels-Alder reactions, demonstrating its utility in organic synthesis. For example, studies on Diels-Alder reactions of in situ generated N-Benzoylindolo-2,3-quinodimethane with carbodienophiles have involved similar structures (Pindur & Haber, 1993).

6. Molecular Structure Analysis

Analysis of the molecular structure and interactions of related compounds, such as 2-Azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole, has been conducted, offering a deeper understanding of the molecular dynamics and potential reactivity of these compounds (Karthikeyan et al., 2011).

7. Study of Derivatives and Analogues

Research includes the synthesis and study of various derivatives and analogues, exploring their properties and potential applications in various fields, such as medicinal chemistry (Jasinski et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s used. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it proves useful as a reagent in organic synthesis, further studies could focus on optimizing its synthesis and exploring its reactivity in various reactions .

properties

IUPAC Name

1-(benzenesulfonyl)-5-(bromomethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c16-11-12-6-7-15-13(10-12)8-9-17(15)20(18,19)14-4-2-1-3-5-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPKKLRCOPTNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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